molecular formula C18H16O3S B277260 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one

4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one

Cat. No. B277260
M. Wt: 312.4 g/mol
InChI Key: AICAZXGESCZARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as 'Phenylsulfanyl Coumarin' and has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antioxidant activity and can scavenge free radicals, thereby protecting cells from oxidative damage. It has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit anticancer activity and can induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.

Mechanism of Action

The mechanism of action of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the cellular defense against oxidative stress. It can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It can scavenge free radicals and protect cells from oxidative damage. It can also inhibit the production of pro-inflammatory cytokines and reduce inflammation. Moreover, 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and yields the desired product in good yields. It is also stable and can be stored for long periods. However, there are some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one involves the reaction between 4-methyl-7-hydroxycoumarin and 2-(phenylsulfanyl)ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a high temperature and yields the desired product in good yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.

properties

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

4-methyl-7-(2-phenylsulfanylethoxy)chromen-2-one

InChI

InChI=1S/C18H16O3S/c1-13-11-18(19)21-17-12-14(7-8-16(13)17)20-9-10-22-15-5-3-2-4-6-15/h2-8,11-12H,9-10H2,1H3

InChI Key

AICAZXGESCZARP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=CC=CC=C3

Origin of Product

United States

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